Cas no 87896-55-7 (2-(2,6-dimethoxyphenyl)propan-1-amine)

2-(2,6-dimethoxyphenyl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2,6-dimethoxyphenyl)propan-1-amine
- SCHEMBL11280900
- 87896-55-7
- EN300-1843158
-
- インチ: 1S/C11H17NO2/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8H,7,12H2,1-3H3
- InChIKey: ZNUVRZNROAIMTL-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC=C(C=1C(C)CN)OC
計算された属性
- せいみつぶんしりょう: 195.125928785g/mol
- どういたいしつりょう: 195.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-(2,6-dimethoxyphenyl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843158-2.5g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1843158-0.1g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1843158-5g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1843158-0.25g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1843158-5.0g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1843158-0.05g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1843158-10.0g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1843158-1g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1843158-0.5g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1843158-1.0g |
2-(2,6-dimethoxyphenyl)propan-1-amine |
87896-55-7 | 1g |
$1057.0 | 2023-06-02 |
2-(2,6-dimethoxyphenyl)propan-1-amine 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-(2,6-dimethoxyphenyl)propan-1-amineに関する追加情報
2-(2,6-Dimethoxyphenyl)Propan-1-Amine
2-(2,6-Dimethoxyphenyl)Propan-1-Amine, also known by its CAS number 87896-55-7, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by its unique structure, which combines a dimethoxyphenyl group with a propanamine backbone. The presence of the dimethoxy substituents on the aromatic ring imparts distinctive electronic and steric properties, making it an intriguing subject for both academic and industrial research.
Recent studies have highlighted the potential of 2-(2,6-dimethoxyphenyl)propan-1-amine as a building block for synthesizing bioactive molecules. Researchers have explored its role in the development of novel antidepressants, where its ability to modulate neurotransmitter systems has shown promise. Additionally, this compound has been utilized in the synthesis of pesticides and herbicides, demonstrating its versatility in agricultural applications. The compound's stability under various reaction conditions further enhances its utility in organic synthesis.
The synthesis of 2-(2,6-dimethoxyphenyl)propan-1-amine typically involves a multi-step process, often starting with the preparation of the dimethoxybenzene derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields. This approach not only aligns with green chemistry principles but also facilitates large-scale production for industrial applications.
In terms of pharmacological applications, 2-(2,6-dimethoxyphenyl)propan-1-amine has been investigated for its potential as a neuroprotective agent. Studies suggest that it may exert its effects through modulation of oxidative stress pathways and inhibition of pro-inflammatory cytokines. These findings underscore its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Moreover, the compound has been explored in the context of drug delivery systems. Its amphiphilic nature allows it to serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. Researchers have reported successful incorporation of this compound into lipid nanoparticles and polymeric micelles, paving the way for innovative drug delivery strategies.
The structural versatility of 2-(2,6-dimethoxyphenyl)propan-1-amine also makes it an attractive candidate for material science applications. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high surface area and tunable pore sizes, making them suitable for gas storage and catalysis.
From an environmental perspective, recent studies have focused on the biodegradation and toxicity profiles of 2-(2,6-dimethoxyphenyl)propan-1-amine. Research indicates that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its environmental persistence. This information is crucial for assessing its ecological impact and ensuring sustainable practices in its production and use.
In conclusion, 2-(2,6-Dimethoxyphenyl)Propan-1-Amine (CAS No: 87896-55-7) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties continue to inspire innovative research directions, from drug discovery to advanced materials development. As ongoing studies uncover new facets of its potential, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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